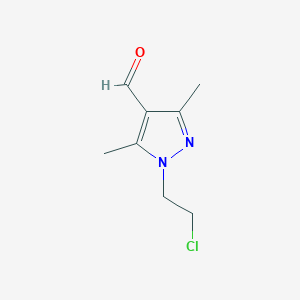

1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde

概要

説明

Molecular Structure Analysis

The molecular structure of this compound would consist of a pyrazole ring substituted with methyl groups at the 3 and 5 positions, a carbaldehyde group at the 4 position, and a 2-chloroethyl group at the 1 position .Chemical Reactions Analysis

As a pyrazole derivative, this compound could potentially undergo various chemical reactions typical for pyrazoles, such as substitutions, additions, or oxidations .科学的研究の応用

Synthesis and Derivative Formation

1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde has been a focal point in the synthesis of various derivatives, showcasing its versatility as an intermediate in organic synthesis. For instance:

- The Vilsmeier-Haak formylation of N-alkyl-3,5-dimethyl-1H-pyrazoles led to the formation of 4-formyl derivatives, indicating the reactivity and potential for further functionalization of this compound (Attaryan et al., 2006).

- A study demonstrated the synthesis of 1-(2-Hydroxyethyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde, expanding the chemical diversity of this molecule and its potential applications in various fields of chemistry (Attaryan et al., 2008).

Crystal Structure and Molecular Interaction

Understanding the crystal structure and molecular interactions of chemical compounds is crucial for their application in material science, pharmaceuticals, and other fields. In this context:

- The crystal structure of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde was analyzed, providing insights into its molecular arrangement and potential interactions, which can be pivotal for its incorporation into more complex structures (Xu & Shi, 2011).

Reaction Pathways and Chemical Transformations

The reactivity of this compound paves the way for various chemical transformations, leading to the synthesis of novel compounds with potential applications in different scientific domains:

- The compound was used in the synthesis of highly functionalized novel symmetric 1,4-dihydropyridines, underlining its utility in creating new molecules with potentially valuable properties (Thakrar et al., 2012).

- The mass spectra of 1-substituted 3,5-dimethyl-1H-pyrazole-4-carbaldehyde bis(2-hydroxyethyl) dithioacetals and thioacetals were studied, providing insights into the fragmentation pathways and stability of these derivatives, essential for understanding their behavior in chemical reactions and potential applications (Klyba et al., 2011).

作用機序

Target of Action

Alkylating agents like “1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde” often target DNA in cells. They can form covalent bonds with DNA, which can interfere with the DNA’s normal function .

Mode of Action

Alkylating agents work by three different mechanisms: attachment of alkyl groups to DNA bases, resulting in the DNA being fragmented by repair enzymes in their attempts to replace the alkylated bases, preventing DNA synthesis and RNA transcription from the affected DNA .

Biochemical Pathways

Alkylating agents generally interfere with dna replication and rna transcription, which can disrupt numerous cellular processes .

Pharmacokinetics

Similar compounds like 1-(2-chloroethyl)-3-(2,6-dioxo-1-piperidyl)-1-nitrosourea (pcnu) have been studied, and they are often rapidly eliminated from plasma with a half-life of around 98 minutes .

Result of Action

The result of the action of alkylating agents is typically cell death, as the DNA damage they cause can lead to apoptosis, or programmed cell death .

Action Environment

The action of alkylating agents can be influenced by various environmental factors. For example, the pH of the environment can affect the reactivity of these compounds. Additionally, the presence of other substances, such as antioxidants, can influence the effectiveness of alkylating agents .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

1-(2-chloroethyl)-3,5-dimethylpyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2O/c1-6-8(5-12)7(2)11(10-6)4-3-9/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSOQXSFYWPMPHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCCl)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

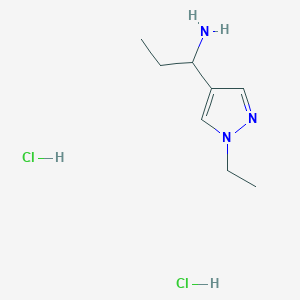

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(Oxane-4-sulfinyl)methyl]aniline](/img/structure/B1423042.png)

![[2-(3-Chlorophenyl)-1-methylpiperidin-3-yl]methanamine](/img/structure/B1423045.png)